molecular formula C17H16BrN5OS B12152239 2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide

2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide

Cat. No.: B12152239
M. Wt: 418.3 g/mol
InChI Key: OIZZTDCHIIABBL-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted at position 4 with an amino group and at position 5 with a 2-methylphenyl group. A thioether linkage connects the triazole ring to an acetamide moiety, which is further substituted with a 4-bromophenyl group. This compound belongs to a broader class of triazole-acetamide hybrids, which are explored for diverse pharmacological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties .

Properties

Molecular Formula

C17H16BrN5OS

Molecular Weight

418.3 g/mol

IUPAC Name

2-[[4-amino-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromophenyl)acetamide

InChI

InChI=1S/C17H16BrN5OS/c1-11-4-2-3-5-14(11)16-21-22-17(23(16)19)25-10-15(24)20-13-8-6-12(18)7-9-13/h2-9H,10,19H2,1H3,(H,20,24)

InChI Key

OIZZTDCHIIABBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide typically involves multiple steps. One common method involves the reaction of 4-amino-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol with 4-bromophenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Re:

Biological Activity

2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide, a compound featuring a triazole ring and an acetamide moiety, has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article delves into the biological activity of this compound, summarizing findings from various studies and presenting data tables that encapsulate its efficacy against different cancer cell lines.

Chemical Structure

The compound can be represented by the following chemical structure:

C16H16BrN5S\text{C}_{16}\text{H}_{16}\text{BrN}_{5}\text{S}

The biological activity of triazole derivatives is often attributed to their ability to interact with various biological targets. The presence of the triazole ring is known to enhance the compound's binding affinity to enzymes and receptors involved in cancer progression. The sulfanyl group may also play a critical role in enhancing the bioavailability and efficacy of the compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,2,4-triazole derivatives, including our compound of interest. These studies typically assess the compounds' effects on various cancer cell lines using assays such as MTT or SRB assays to determine cell viability.

Case Studies and Findings

  • Study on HepG2 Cell Line :
    A study investigated a series of triazole-coupled acetamides against HepG2 liver cancer cells. The results indicated that compounds similar to 2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide exhibited significant anti-proliferative effects. For instance:
    • Compound 7f : IC50 = 16.782 µg/mL
    • Compound 7a : IC50 = 20.667 µg/mL
    CompoundCell LineIC50 (µg/mL)Hemolytic Activity (%)
    7aHepG220.6672.46 ± 0.31
    7bHepG233.5652.43 ± 0.11
    7fHepG216.7821.19 ± 0.02
    This data suggests that the structural modifications in triazole derivatives significantly influence their anticancer activity.
  • General Anticancer Properties :
    A broader review of Mannich bases, which include compounds structurally related to our target compound, indicates their potential as anticancer agents across multiple human cancer cell lines (HeLa, A549). The review emphasizes structure-activity relationships that correlate specific substitutions on the triazole ring with enhanced biological activity .

Toxicity and Safety Profile

The hemolytic activity of these compounds was evaluated to assess their safety profile. Notably, compounds derived from triazoles exhibited low hemolytic activity, indicating a favorable safety margin for further development.

Comparison with Similar Compounds

Anti-Inflammatory Activity

  • Target Compound : While direct data are unavailable, structurally related compounds (e.g., ) exhibit anti-inflammatory activity via cyclooxygenase-2 (COX-2) inhibition. The 4-bromophenyl group’s electron-withdrawing nature may enhance binding affinity compared to methoxy or methyl substituents .
  • Analog AS111 : The pyridinyl-substituted derivative () showed superior activity (1.28× diclofenac), suggesting that heteroaromatic groups at position 5 may improve efficacy over alkyl-substituted analogs like the target compound .

Antimicrobial and Antioxidant Activity

  • N-Substituted Aryl Derivatives (KA1-KA15) : Compounds with pyridin-4-yl and electron-withdrawing aryl groups (e.g., nitro, chloro) demonstrated broad-spectrum antimicrobial activity (MIC: 25–100 µg/mL). The target compound’s bromophenyl group may offer similar benefits but requires empirical validation .

Enzyme Inhibition

  • Reverse Transcriptase Inhibition: AM31 (), with a 2-hydroxyphenyl and 4-nitrophenyl group, showed nanomolar inhibition (KI = 3.2 nM).

Computational and Pharmacokinetic Insights

  • Molecular Docking : AutoDock studies () suggest that substituents like 4-nitrophenyl enhance binding to reverse transcriptase via π-π stacking and hydrogen bonding. The target compound’s bromophenyl group may contribute to hydrophobic interactions but lacks polar functionality for strong hydrogen bonding .

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